molecular formula C15H14BrClN2O2S B4084402 N'-[(4-bromophenyl)sulfonyl]-4-chloro-N-ethylbenzenecarboximidamide

N'-[(4-bromophenyl)sulfonyl]-4-chloro-N-ethylbenzenecarboximidamide

Cat. No.: B4084402
M. Wt: 401.7 g/mol
InChI Key: TZWQOYYRFIVPOQ-UHFFFAOYSA-N
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Description

N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-ethylbenzenecarboximidamide is a synthetic organic compound characterized by the presence of a bromophenyl sulfonyl group, a chloro substituent, and an ethylbenzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-ethylbenzenecarboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Sulfonyl Intermediate: This step involves the sulfonylation of 4-bromophenyl with a suitable sulfonyl chloride reagent under basic conditions.

    Introduction of the Chloro Group: The chloro substituent is introduced via a halogenation reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Ethylbenzenecarboximidamide Moiety: This step involves the reaction of the intermediate with ethylamine and a suitable carboxylating agent, such as ethyl chloroformate, under controlled conditions.

Industrial Production Methods

Industrial production of N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-ethylbenzenecarboximidamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-ethylbenzenecarboximidamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-ethylbenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-ethylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound’s lipophilic character, indicated by its clogP value, suggests that it can easily penetrate cell membranes and interact with intracellular targets. It may exert its effects by inhibiting key enzymes or disrupting cellular processes, leading to antimicrobial or antioxidant activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(4-bromophenyl)sulfonyl]-4-chloro-N-ethylbenzenecarboximidamide is unique due to the presence of the chloro and ethylbenzenecarboximidamide groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-(4-bromophenyl)sulfonyl-4-chloro-N'-ethylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O2S/c1-2-18-15(11-3-7-13(17)8-4-11)19-22(20,21)14-9-5-12(16)6-10-14/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZWQOYYRFIVPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C(C1=CC=C(C=C1)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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